1,3-Dithiolane
Overview
Description
1,3-Dithiolane is a five-membered heterocyclic compound containing two sulfur atoms. This class of compounds, including 1,2-dithiolanes and 1,3-dithiolanes, has been extensively studied due to their interesting chemical properties and potential applications in various fields, such as material science and organic synthesis (Teuber, 1990).
Synthesis Analysis
The synthesis of 1,3-dithiolane involves the reaction of aldehydes or ketones with 1,3-dimercaprol in specific conditions, such as in room temperature ionic liquids. This method has been used to synthesize various 1,3-dithiolane derivatives with different structures and properties (Yu-hong, 2006).
Molecular Structure Analysis
The molecular structure of 1,3-dithiolane and its derivatives has been studied using various techniques, including X-ray diffraction. These studies have provided insights into the structural characteristics of these compounds, such as bond lengths, angles, and overall conformation (Korp et al., 1982).
Chemical Reactions and Properties
1,3-Dithiolane compounds exhibit a range of chemical reactions and properties. For instance, they can undergo ring-opening polymerizations, which is useful in the design of responsive and dynamic materials (Zhang & Waymouth, 2017). Additionally, 1,3-dithiolanes can be used for the protection and cleavage of carbonyl groups in organic syntheses (Banerjee & Laya, 2000).
Physical Properties Analysis
The physical properties of 1,3-dithiolane derivatives, such as melting points, spectroscopic data, and electrochemical data, have been extensively studied. These properties are crucial for understanding the behavior of these compounds in different applications (Teuber, 1990).
Chemical Properties Analysis
1,3-Dithiolane and its derivatives exhibit unique chemical properties, such as the ability to form dynamic covalent bonds and participate in reversible chemical reactions. These properties make them useful in various fields, including material science and organic chemistry (Zhang & Waymouth, 2017).
Scientific Research Applications
Radioprotective Agents
1,3-Dithiolane derivatives have been studied for their potential as radioprotective agents. Research has found that specific compounds within this class can show protective effects against radiation. For instance, a study demonstrated that a particular 1,3-Dithiolane compound (IIId) exhibited radioprotective activity in rats exposed to radiation (Bargagna et al., 1973). Furthermore, the combination of semicarbazone or thiosemicarbazone groups with a dithiolane moiety in a single molecule has been achieved and tested for radioprotective properties (Taroua et al., 1996).
Treating Inflammatory Skin Diseases
1,3-Dithiolane derivatives have been investigated for their potential in treating inflammatory skin diseases. α-Lipoic acid-based PPARγ agonists, which include 1,3-dithiolane derivatives, have shown promise in this area. These compounds, like BP-1003 and BP-1017, have been found effective in inhibiting the proliferation of human keratinocytes and reducing interleukin-2 production by human peripheral lymphocytes, suggesting potential efficacy in treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Chemical Synthesis and Modification
1,3-Dithiolanes play a significant role in chemical synthesis, particularly in the protection and cleavage of carbonyl groups. They are used to convert carbonyl compounds into 1,3-dithiolanes, which can then be deprotected for various organic syntheses. This process is vital in creating a wide range of organic compounds, highlighting the versatility of 1,3-dithiolane in synthetic chemistry (Banerjee & Laya, 2000).
Development of Dynamic, Covalent Materials
1,3-Dithiolane-derived polymers have been studied for their ability to form responsive and dynamic networks. These materials are used in creating hydrogels that exhibit varying properties depending on the structure of the 1,2-dithiolanes used. Such hydrogels have potential applications in various fields, including material science and medicine, due to their adaptable and self-healing properties (Zhang & Waymouth, 2017).
Insecticidal Applications
Research has also explored the use of 1,3-dithiolane-containing compounds as insecticides. These compounds have been synthesized and tested for their efficacy against various pests, demonstrating moderate insecticidal activity. The relationship between molecular structure and biological activity in these compounds provides valuable insights for developing new insecticidal agents (Li et al., 2013).
Safety And Hazards
Future Directions
1,3-Dithiolanes and 1,3-dithianes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A variety of 1,3-dithianes and 1,3-dithiolanes are deprotected in the solid state to the corresponding parent carbonyl compounds in excellent yields using mercury (II) nitrate trihydrate .
properties
IUPAC Name |
1,3-dithiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSAISZLJGWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197473 | |
Record name | 1,3-Dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1,3-Dithiolane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9724 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3-Dithiolane | |
CAS RN |
4829-04-3 | |
Record name | 1,3-Dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DITHIOLANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DITHIOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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